molecular formula C9H14NO+ B1220286 3-Hydroxyphenyltrimethylammonium CAS No. 3483-84-9

3-Hydroxyphenyltrimethylammonium

Cat. No.: B1220286
CAS No.: 3483-84-9
M. Wt: 152.21 g/mol
InChI Key: CSKWZSUBRGLJBC-UHFFFAOYSA-O
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Description

3-Hydroxyphenyltrimethylammonium, also known as 3-Hydroxy-N,N,N-trimethylanilinium bromide, is a chemical compound with the molecular formula C9H14BrNO . It is an active metabolite of neostigmine .


Synthesis Analysis

This compound (HPTMA) is glucuronidated in vitro by rat liver microsomes supplemented with UDP-glucuronic acid . The reaction is enhanced by Triton X-100, which doubles the maximal velocity for the microsome-catalyzed reaction without altering the apparent KM value for HPTMA .


Molecular Structure Analysis

The molecular structure of this compound bromide is represented by the formula CHBrNO. Its average mass is 232.118 Da and its monoisotopic mass is 231.025864 Da .


Chemical Reactions Analysis

This compound (HPTMA) undergoes glucuronidation, a process catalyzed by rat liver microsomes in the presence of UDP-glucuronic acid . This is the first report of glucuronidation of a quaternary ammonium compound in vitro .

Scientific Research Applications

1. Biotechnology and Bioengineering Applications

3-Hydroxyphenyltrimethylammonium and related compounds have shown significant promise in the field of biotechnology and bioengineering. For example, in metabolic engineering, researchers have worked on improving the production of 3-hydroxypropionic acid (3-HP) in organisms like Saccharomyces cerevisiae and Escherichia coli. 3-HP is a valuable platform chemical used in producing various commodity chemicals like acrylic acid and acrylamide. Studies have explored enhancing precursor and co-factor supply to increase 3-HP production, which has implications for sustainable alternative production methods for petrochemicals (Chen et al., 2014); (Guevara-Martínez et al., 2015).

2. Environmental Management and Water Technology

Research has explored using functionalized resins containing hydrophilic motifs like aminomethylphosphonate for environmental applications. These resins can effectively remove toxic metal ions and organic dyes from aqueous solutions, indicating potential applications in international environmental management and water technology (Ali et al., 2017).

3. Pharmaceutical and Medical Research

In pharmaceutical and medical research, derivatives of this compound compounds have been synthesized for potential therapeutic applications. For instance, diethylammonium[1-hydroxy-1-(2-hydroxyphenyl)ethyl]phosphonates and -phosphinates were synthesized and tested for their protective activity against influenza A, indicating their potential use in medical applications (Korshin & Pozdeev, 2013).

4. Nanotechnology

The modification of carbon nanostructures with hydroxyphenyl derivatives has been explored for creating multipurpose carbon-based hybrids. These hybrids can be used as nanocarriers for the dispersion and protection of hydrophobic compounds, such as anticancer drugs, in aqueous solutions, showcasing their potential in nanotechnology applications (Georgakilas et al., 2013).

5. Agriculture and Soil Science

In agriculture and soil science, studies have focused on developing slow-release fertilizer formulations based on degradable polyhydroxyalkanoates, such as poly-3-hydroxybutyrate. These formulations provide a more efficient and environmentally friendly method of delivering nutrients to plants (Boyandin et al., 2017).

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyltrimethylammonium involves its glucuronidation by rat liver microsomes supplemented with UDP-glucuronic acid . This process is enhanced by Triton X-100 .

Properties

IUPAC Name

(3-hydroxyphenyl)-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKWZSUBRGLJBC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1620-19-5 (bromide), 2498-27-3 (iodide)
Record name 3-Hydroxyphenyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10188383
Record name 3-Hydroxyphenyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3483-84-9
Record name 3-Hydroxy-N,N,N-trimethylbenzenaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3483-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyphenyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-N,N,N-TRIMETHYLBENZENAMINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U2MF6NR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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